1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 2-chlorophenyl group and two 3-methylphenyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. One common method involves the condensation of 2-chlorophenylhydrazine with 1,3-bis(3-methylphenyl)propane-1,3-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-3-methyl-1H-pyrazole: Similar structure but with fewer methyl groups.
1-(2-chlorophenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but with phenyl groups instead of methylphenyl groups.
1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but with methyl groups at different positions on the phenyl rings.
Uniqueness
1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group and two 3-methylphenyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with molecular targets and different pharmacological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H19ClN2 |
---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H19ClN2/c1-16-7-5-9-18(13-16)21-15-23(19-10-6-8-17(2)14-19)26(25-21)22-12-4-3-11-20(22)24/h3-15H,1-2H3 |
InChI Key |
BRTDSWVFCUWFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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